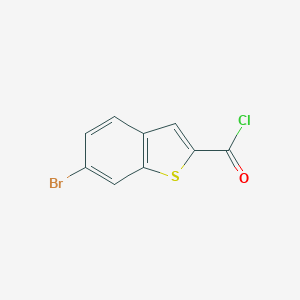

6-Bromo-1-benzothiophene-2-carbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-1-benzothiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClOS/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGRVPIAWAUVSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60544016 | |

| Record name | 6-Bromo-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105212-27-9 | |

| Record name | 6-Bromo-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-Bromo-1-benzothiophene-2-carbonyl chloride

Introduction: The Significance of 6-Bromo-1-benzothiophene-2-carbonyl chloride in Modern Drug Discovery

This compound is a key heterocyclic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its benzothiophene core is a privileged scaffold found in numerous therapeutic agents, including selective estrogen receptor modulators like arzoxifene and raloxifene, the antipsychotic agent brexpiprazole, and the antifungal sertaconazole.[1] The reactivity of the acyl chloride group, combined with the specific substitution pattern of the benzothiophene ring, makes this compound a versatile intermediate for creating diverse molecular libraries aimed at discovering new drug candidates.[2][3]

The precise characterization of such intermediates is paramount to ensure the integrity of the final active pharmaceutical ingredient (API). Mass spectrometry (MS) stands as an indispensable analytical technique in this endeavor, offering unparalleled sensitivity and specificity for molecular identification, purity assessment, and structural elucidation.[4] High-resolution mass spectrometry (HRMS) is particularly crucial in pharmaceutical analysis, as it provides exceptional mass accuracy, allowing for the confident determination of elemental compositions and the differentiation of compounds with very similar masses, such as impurities and degradation products.[5][6][7]

This guide provides an in-depth exploration of the mass spectrometric analysis of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the nuances of sample preparation, ionization techniques, fragmentation behavior, and spectral interpretation, offering field-proven insights to empower robust and reliable analytical workflows.

Part 1: Foundational Mass Spectrometry Principles for a Halogenated Heterocycle

The mass spectrum of this compound is distinguished by the presence of two halogen atoms, bromine and chlorine, each with characteristic isotopic patterns. Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio, while chlorine has two isotopes, 35Cl and 37Cl, in a roughly 3:1 ratio.[8][9] This results in a distinctive isotopic cluster for the molecular ion, which serves as a primary diagnostic feature.

Ionization Techniques: Choosing the Right Tool for the Job

The choice of ionization technique is critical and depends on the analyte's properties and the desired information. For a moderately polar and thermally stable molecule like this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options.

-

Electrospray Ionization (ESI): A soft ionization technique ideal for producing ions from macromolecules and polar molecules in solution.[10] While acyl chlorides can be reactive, under controlled, anhydrous conditions, ESI can be employed. It is particularly useful when coupling liquid chromatography with mass spectrometry (LC-MS).[10]

-

Atmospheric Pressure Chemical Ionization (APCI): Well-suited for less polar and thermally stable compounds with molecular weights typically under 1500 Da.[11][12] APCI involves vaporizing the sample and then ionizing the analyte molecules through gas-phase ion-molecule reactions.[11][13] Given the thermal stability of the benzothiophene core, APCI is a robust choice for this analysis.[12][13]

High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Pharmaceutical Analysis

HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, provide high resolution and mass accuracy, which are essential for the unambiguous identification of pharmaceutical compounds and their metabolites.[6][14] This level of precision allows for the confident determination of elemental compositions, a critical step in structural elucidation.[14]

Part 2: Experimental Design and Protocols

A well-designed experiment is the foundation of reliable mass spectrometric data. This section outlines key considerations and step-by-step protocols for the analysis of this compound.

Sample Preparation: The First Critical Step

The high reactivity of the acyl chloride functional group necessitates careful sample handling to prevent hydrolysis.

Protocol for Sample Preparation:

-

Solvent Selection: Dissolve the this compound sample in a dry, aprotic solvent such as dichloromethane or acetonitrile to a final concentration of approximately 1 mg/mL. Anhydrous conditions are crucial.[15]

-

Working Solutions: Prepare a series of dilutions from the stock solution using the same anhydrous solvent to achieve a final concentration suitable for the mass spectrometer, typically in the range of 1-10 µg/mL.

-

Immediate Analysis: Analyze the prepared samples as quickly as possible to minimize the risk of degradation.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

For the separation and analysis of this compound and potential impurities, a reversed-phase LC-MS method is recommended.

Table 1: Recommended LC-MS Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes better peak shape and ionization. |

| Mobile Phase B | 0.1% Acetonitrile | Common organic solvent for reversed-phase chromatography. |

| Gradient | 5% to 95% B over 10 minutes | A standard gradient to elute compounds with a range of polarities. |

| Flow Rate | 0.3 mL/min | Compatible with standard ESI and APCI sources. |

| Column Temp. | 40 °C | Ensures reproducible retention times. |

| Injection Vol. | 2 µL | A typical injection volume for analytical LC-MS. |

Mass Spectrometer Settings

The following are suggested starting parameters for a high-resolution mass spectrometer. Optimization may be required based on the specific instrument.

Table 2: Suggested HRMS Parameters (Positive Ion Mode)

| Parameter | ESI Setting | APCI Setting | Rationale |

| Ionization Mode | Positive | Positive | Protonation is a common ionization pathway for this type of molecule. |

| Capillary Voltage | 3.5 kV | 4.0 kV | Optimizes the electrospray or corona discharge for efficient ionization. |

| Source Temp. | 120 °C | 350 °C | ESI requires lower temperatures to prevent solvent boiling before spraying, while APCI needs higher temperatures for vaporization. |

| Desolvation Temp. | 350 °C | 400 °C | Facilitates the removal of solvent from the ionized droplets. |

| Cone Gas Flow | 50 L/hr | 50 L/hr | Helps to nebulize the sample and prevent solvent clusters from entering the mass analyzer. |

| Desolvation Gas Flow | 600 L/hr | 600 L/hr | Aids in the desolvation process. |

| Mass Range | 100 - 500 m/z | 100 - 500 m/z | Covers the expected mass of the parent compound and its fragments. |

| Acquisition Mode | MS and MS/MS | MS and MS/MS | Allows for the collection of both full scan data for the parent ion and fragmentation data for structural elucidation. |

Part 3: Data Interpretation and Fragmentation Analysis

The interpretation of the mass spectrum of this compound relies on understanding its characteristic isotopic pattern and fragmentation pathways.

Isotopic Pattern of the Molecular Ion

The presence of one bromine and one chlorine atom will produce a unique isotopic cluster for the molecular ion. The theoretical exact masses of the most abundant isotopes are: C=12.0000, H=1.0078, O=15.9949, S=31.9721, 79Br=78.9183, 81Br=80.9163, 35 Cl=34 .9689, 37 Cl=36 .9659. The molecular formula is C9H4BrClOS.

Table 3: Theoretical Isotopic Distribution of the Molecular Ion

| Isotope Combination | Theoretical m/z | Approximate Relative Abundance |

| 79Br, 35Cl | 273.8955 | 100% |

| 79Br, 37Cl | 275.8926 | 32% |

| 81Br, 35Cl | 275.8935 | 98% |

| 81Br, 37Cl | 277.8906 | 31% |

Note: The overlapping signals at m/z ~276 will combine.

Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the molecular ion and gain structural information. The acyl chloride and the benzothiophene ring are the most likely sites for fragmentation.

A primary fragmentation event for acyl chlorides is the loss of the chlorine radical to form a stable acylium ion.[15] Subsequent loss of carbon monoxide from this acylium ion is also a common pathway.[16][17] The benzothiophene ring itself can also undergo fragmentation.[18][19][20]

Key Fragmentation Pathways:

-

Loss of Cl: The initial loss of the chlorine atom from the carbonyl chloride group is a characteristic fragmentation for acyl chlorides.[20]

-

Loss of CO: Following the loss of chlorine, the resulting acylium ion can lose a molecule of carbon monoxide.

-

Cleavage of the Benzothiophene Ring: The benzothiophene core can undergo ring-opening and subsequent fragmentation.

Caption: Proposed fragmentation pathway of this compound.

Workflow for Structural Confirmation

A systematic workflow ensures the confident identification of the target compound.

Caption: Logical workflow for the mass spectrometric analysis and confirmation.

Conclusion: Ensuring Analytical Confidence in Drug Development

The mass spectrometric analysis of this compound is a multifaceted process that requires careful attention to experimental detail and a thorough understanding of the molecule's chemical properties. By leveraging high-resolution mass spectrometry and appropriate ionization techniques, researchers can confidently determine the structure, purity, and integrity of this vital pharmaceutical intermediate. The insights and protocols provided in this guide serve as a robust framework for developing and validating analytical methods, ultimately contributing to the quality and safety of novel therapeutic agents. As the pharmaceutical landscape continues to evolve, the role of advanced mass spectrometry in ensuring the quality of drug candidates from the earliest stages of development will only become more critical.[4][5]

References

- A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Alicyclic Acyl Chlorides. Benchchem.

- High-Resolution Mass Spectrometry in Drug Discovery. ResolveMass Laboratories Inc.

- High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Chromatography Online.

- High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formulations. Longdom Publishing.

- Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America.

- High Resolution Mass Spectrometry. ResolveMass Laboratories Inc.

-

Herrera, L. C., Ramaley, L., & Grossert, J. S. (2009). Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. Rapid Communications in Mass Spectrometry, 23(5), 571–579. Available from: [Link].

-

Herrera, L., Ramaley, L., & Grossert, J. (2009). Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. Semantic Scholar. Available from: [Link].

-

Grdadolnik, J., & Stanovnik, B. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry, 9(4), 282–288. Available from: [Link].

-

Spectroscopic Analysis : Acyl Chlorides. University of Calgary. Available from: [Link].

-

Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available from: [Link].

-

Mass Spectrometry: Alkyl Halide Fragmentation. JoVE. Available from: [Link].

-

Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available from: [Link].

-

Atmospheric pressure chemical ionization. Wikipedia. Available from: [Link].

-

Atmospheric Pressure Chemical Ionization (APCI). National High Magnetic Field Laboratory. Available from: [Link].

-

Electrospray ionization. Wikipedia. Available from: [Link].

-

Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. LabX. Available from: [Link].

-

Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. National Institutes of Health. Available from: [Link].

-

Mass Spectrometry of Some Common Functional Groups. NC State University Libraries. Available from: [Link].

-

Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. National Institutes of Health. Available from: [Link].

Sources

- 1. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmafocusamerica.com [pharmafocusamerica.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. longdom.org [longdom.org]

- 7. resolvemass.ca [resolvemass.ca]

- 8. jove.com [jove.com]

- 9. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 11. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]

- 12. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]

- 13. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. | Semantic Scholar [semanticscholar.org]

- 20. Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architectural Precision of 6-Bromo-1-benzothiophene Derivatives: A Crystallographic Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Structural Insight in Medicinal Chemistry

In the landscape of modern drug discovery, the benzothiophene scaffold stands as a privileged structure, forming the core of numerous pharmacologically active agents.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. A notable class of drugs based on this scaffold are the Selective Estrogen Receptor Modulators (SERMs), such as Raloxifene, which are pivotal in the treatment and prevention of osteoporosis and breast cancer.[1][2] The introduction of a bromine atom at the 6-position of the 1-benzothiophene ring system offers a strategic point for both chemical modification and influencing the molecule's solid-state properties. Understanding the precise three-dimensional arrangement of these molecules in the crystalline state is paramount, as it governs key pharmaceutical parameters including solubility, stability, and bioavailability. This guide provides a comprehensive exploration of the crystal structure of 6-bromo-1-benzothiophene derivatives, offering field-proven insights into their synthesis, crystallization, and the critical interplay of intermolecular forces that dictate their supramolecular architecture.

I. The Strategic Synthesis of 6-Bromo-1-benzothiophene Derivatives

The synthetic pathways to 6-bromo-1-benzothiophene and its derivatives are diverse, often involving multi-step sequences that allow for the introduction of various functional groups. A common strategy involves the construction of the benzothiophene ring system from appropriately substituted precursors.

Experimental Protocol: A Generalized Synthetic Approach

A prevalent method for synthesizing substituted benzothiophenes involves the palladium-catalyzed coupling of a substituted thiophenol with an alkyne, followed by an electrophilic cyclization. The following protocol outlines a general procedure that can be adapted for the synthesis of various 6-bromo-1-benzothiophene derivatives.

Step 1: Synthesis of the Precursor (e.g., a substituted 2-alkynylthioanisole)

-

To a solution of a substituted 2-bromothiophenol in a suitable solvent (e.g., 1,4-dioxane), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).

-

Under an inert atmosphere (e.g., argon), add the desired terminal alkyne dropwise.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Electrophilic Cyclization to the Benzothiophene Core

-

Dissolve the purified alkynylthioanisole precursor in a suitable solvent (e.g., dichloromethane).

-

Add an electrophilic halogenating agent (e.g., iodine or N-bromosuccinimide) portion-wise at room temperature.

-

Stir the mixture until the cyclization is complete.

-

Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove excess halogen.

-

Separate the organic layer, dry it, and concentrate it to yield the crude 6-bromo-1-benzothiophene derivative.

-

Further purification can be achieved by recrystallization or column chromatography.

The causality behind these experimental choices lies in the efficiency and regioselectivity of the palladium-catalyzed cross-coupling reactions and the subsequent intramolecular electrophilic cyclization, which is a robust method for forming the thiophene ring of the benzothiophene system.

II. The Art and Science of Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step. The choice of solvent, temperature, and crystallization technique are paramount.

Experimental Protocol: Growing Single Crystals

Slow Evaporation Method:

-

Dissolve the purified 6-bromo-1-benzothiophene derivative in a suitable solvent or a mixture of solvents (e.g., dichloromethane/hexane, ethyl acetate/heptane) at a concentration slightly below saturation.

-

Filter the solution through a syringe filter to remove any particulate matter.

-

Transfer the solution to a clean vial and cover it with a perforated cap or parafilm with small pinholes.

-

Allow the solvent to evaporate slowly at a constant temperature over several days to weeks.

Vapor Diffusion Method:

-

Place a small vial containing a concentrated solution of the compound inside a larger, sealed jar.

-

The outer jar should contain a more volatile solvent in which the compound is less soluble (the anti-solvent).

-

Over time, the anti-solvent vapor will diffuse into the inner vial, gradually reducing the solubility of the compound and promoting the growth of single crystals.

The rationale for these techniques is to achieve a slow and controlled change in supersaturation, which is conducive to the formation of well-ordered single crystals rather than amorphous precipitate or polycrystalline material.

III. Unveiling the Molecular Architecture: X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional structure of a molecule in the solid state.

Workflow for Crystal Structure Determination

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Key Crystallographic Parameters: A Comparative Overview

The following table summarizes key crystallographic parameters for a selection of benzothiophene derivatives, illustrating the structural diversity within this class of compounds. While specific data for a wide range of 6-bromo-1-benzothiophene derivatives is dispersed throughout the literature, this comparative data for related structures provides a valuable reference.

| Parameter | Compound 1: (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone | Compound 2: (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone |

| Chemical Formula | C₁₅H₁₅NOS | C₁₃H₁₂ClNOS |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pna2₁ | P2₁/c |

| Unit Cell Dimensions | a = 9.2080(4) Åb = 14.0485(7) Åc = 10.3826(6) Å | a = 10.6092(8) Åb = 10.8355(8) Åc = 11.1346(9) Åβ = 98.643(6)° |

Data sourced from a study on 2-aminothiophene derivatives, which are structurally related to the benzothiophene core.[3]

IV. The Supramolecular Synthon: Intermolecular Interactions

The crystal packing of 6-bromo-1-benzothiophene derivatives is orchestrated by a network of non-covalent interactions. The bromine atom, in particular, plays a crucial role in directing the supramolecular assembly through halogen bonding.

Key Intermolecular Interactions

Caption: Key intermolecular interactions governing the crystal packing of 6-bromo-1-benzothiophene derivatives.

Halogen Bonding: The bromine atom at the 6-position possesses a region of positive electrostatic potential on its outer surface (the σ-hole), which can interact favorably with nucleophilic atoms such as oxygen, nitrogen, or sulfur on neighboring molecules. These halogen bonds are highly directional and can be a powerful tool in crystal engineering to control the solid-state architecture.

Hydrogen Bonding: While not classic hydrogen bond donors, activated C-H groups on the aromatic rings can participate in weak C-H···O and C-H···π hydrogen bonds, further stabilizing the crystal lattice.

π-π Stacking: The planar aromatic benzothiophene core facilitates face-to-face or offset π-π stacking interactions, which are significant in the packing of many aromatic compounds.

The interplay of these interactions determines the overall packing motif, which can range from herringbone arrangements to layered structures. This, in turn, influences the material's bulk properties.

V. Structure-Activity Relationship: The Impact on Drug Development

The crystal structure of a 6-bromo-1-benzothiophene derivative provides a static snapshot that informs our understanding of its dynamic behavior in a biological system. For instance, in the context of SERMs, the precise geometry of the molecule, as determined by crystallography, is critical for its binding affinity and selectivity for different estrogen receptor subtypes (ERα and ERβ).[4]

The bromine substituent can influence the electronic properties of the benzothiophene ring system, which can modulate the molecule's interaction with the receptor binding pocket. Furthermore, the solid-state packing, governed by the intermolecular interactions discussed, will impact the drug's dissolution rate, a key factor in its oral bioavailability.

By systematically studying the crystal structures of a series of 6-bromo-1-benzothiophene derivatives with varying substituents, researchers can establish quantitative structure-activity relationships (QSAR). This knowledge enables the rational design of new drug candidates with optimized pharmacological profiles, including enhanced potency, improved selectivity, and favorable pharmacokinetic properties.

Conclusion

The crystallographic analysis of 6-bromo-1-benzothiophene derivatives is a cornerstone of their development as therapeutic agents. This guide has provided a framework for understanding the synthesis, crystallization, and structural characterization of these important molecules. The detailed insights into their three-dimensional architecture and the non-covalent forces that govern their assembly in the solid state are indispensable for the medicinal chemist. By leveraging this structural knowledge, the scientific community can continue to innovate and engineer new benzothiophene-based drugs with improved efficacy and safety profiles, ultimately contributing to the advancement of human health.

References

- Guler, S., Ayar Kayali, H., Sadan, E. O., Sen, B., & Subasi, E. (2022). Half-Sandwich Arene Ruthenium(II) Thiosemicarbazone Complexes: Evaluation of Anticancer Effect on Primary and Metastatic Ovarian Cancer Cell Lines.

-

Thatcher, G. R. J., et al. (2007). Benzothiophene Selective Estrogen Receptor Modulators with Modulated Oxidative Activity and Receptor Affinity. Journal of Medicinal Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. organic-chemistry.org. [Link]

- MJM. (2020).

-

Yadav, P., et al. (2019). Design, synthesis, biological evaluation and X-ray crystal structure of novel classical 6,5,6-tricyclic benzo[1][5]thieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors. PubMed Central. [Link]

-

Thatcher, G. R. J., et al. (2007). Benzothiophene selective estrogen receptor modulators with modulated oxidative activity and receptor affinity. PubMed. [Link]

- ResearchGate. (n.d.). Structure of 3-substituted benzothiophenes which are used as drugs and drug candidates.

-

Thatcher, G. R. J., et al. (2009). Structural modulation of oxidative metabolism in design of improved benzothiophene selective estrogen receptor modulators. PubMed. [Link]

-

Thatcher, G. R. J., et al. (2012). Benzothiophene Selective Estrogen Receptor Modulators Provide Neuroprotection by a Novel GPR30-Dependent Mechanism. ACS Chemical Neuroscience. [Link]

-

Spackman, M. A., & Jayatilaka, D. (2009). On the Intermolecular Interactions in Thiophene-Cored Single-Stacking Junctions. PubMed Central. [Link]

- Goldstein, S. R. (n.d.). Chemical structures of selective oestrogen receptor modulators...

- Barakat, A., et al. (2020). Summary of the intermolecular interactions and their percentages in the crystal structure of the studied compound.

- MySkinRecipes. (n.d.).

-

Organic Syntheses. (n.d.). 3-bromothiophene. orgsyn.org. [Link]

- MDPI. (2024). Theoretical Study of Intermolecular Interactions in Benzopyrans Substituted with Polyhaloalkyl Groups. MDPI.

-

Rasheed, T., et al. (2018). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. MDPI. [Link]

- ResearchGate. (2018). (PDF) One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities.

- Gandon, V., et al. (2017). (PDF) Synthesis and Functionalization of 3-Bromo-2-(2-chlorovinyl)benzothiophenes as Molecular Tools.

-

Spackman, M. A., & Price, S. L. (2015). Intermolecular interactions in molecular crystals: what's in a name? Faraday Discussions. [Link]

-

Reva, I., et al. (2023). Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. MDPI. [Link]

- Yathirajan, H. S., et al. (2012). Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives.

-

Wikipedia. (n.d.). Selective estrogen receptor modulator. Wikipedia. [Link]

- MySkinRecipes. (n.d.).

Sources

- 1. malayajournal.org [malayajournal.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Benzothiophene selective estrogen receptor modulators with modulated oxidative activity and receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, biological evaluation and X-ray crystal structure of novel classical 6,5,6-tricyclic benzo[4,5]thieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 6-Bromo-1-benzothiophene-2-carbonyl chloride

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility Characteristics of a Key Benzothiophene Intermediate.

Introduction: The Significance of 6-Bromo-1-benzothiophene-2-carbonyl chloride in Medicinal Chemistry

This compound is a vital heterocyclic building block in the synthesis of a wide array of pharmacologically active molecules. The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. The reactivity of the carbonyl chloride group makes it a versatile intermediate for the creation of amides, esters, and other derivatives, enabling the exploration of vast chemical space in drug discovery programs.

Understanding the solubility of this compound is paramount for its effective utilization. Proper solvent selection is critical for achieving optimal reaction kinetics, simplifying purification processes, and developing stable formulations. This guide serves as a key resource for chemists and pharmaceutical scientists working with this important synthetic intermediate.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] This axiom suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure.

The this compound molecule possesses distinct regions of varying polarity:

-

The Benzothiophene Core: The fused benzene and thiophene rings create a largely non-polar, aromatic system. This core structure contributes to the compound's solubility in non-polar and moderately polar solvents. The parent compound, benzothiophene, is known to be soluble in organic solvents such as benzene, xylene, and chloroform, and insoluble in water.[1] It is also soluble in ether, acetone, and alcohol.[2]

-

The Bromine Atom: The electronegative bromine atom at the 6-position introduces a degree of polarity to the benzene ring through induction.

-

The Carbonyl Chloride Group: This is the most polar feature of the molecule. The carbon-oxygen double bond and the carbon-chlorine bond are both highly polarized, making this group a site for strong dipole-dipole interactions. However, the carbonyl chloride group is also highly reactive, particularly towards protic solvents like water and alcohols, which can lead to decomposition of the compound.

Based on this structural analysis, we can predict a qualitative solubility profile for this compound. It is expected to be soluble in a range of aprotic organic solvents, with solubility influenced by the solvent's polarity.

Qualitative Solubility Profile

While quantitative data is not available, a qualitative assessment of solubility can be inferred from the compound's structure and the known solubility of related benzothiophene derivatives.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aprotic Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethyl Acetate | High | The polarity of these solvents can effectively solvate the polar carbonyl chloride group, while their organic nature is compatible with the benzothiophene core. |

| Aromatic | Toluene, Xylene | Moderate to High | The aromatic nature of these solvents will interact favorably with the benzothiophene ring system. |

| Aprotic Non-polar | Hexane, Heptane | Low to Moderate | The non-polar nature of these solvents will primarily interact with the benzothiophene core, but may not effectively solvate the polar carbonyl chloride group. Heptane has been noted as a solvent that can induce crystallization of benzothiophene products, suggesting lower solubility.[3] |

| Protic | Water, Alcohols (e.g., Ethanol, Methanol) | Reactive | The carbonyl chloride group will react with protic solvents, leading to hydrolysis or esterification. Therefore, these solvents are generally unsuitable for dissolving the compound without chemical modification. |

Experimental Protocol for Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of a solid compound in an organic solvent at a specific temperature.

Materials

-

This compound

-

A range of anhydrous organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Toluene, Hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Workflow for Solubility Determination

Figure 1. Experimental workflow for determining the solubility of a solid in an organic solvent.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. A visual excess of solid should be present.

-

Accurately dispense a known volume of each test solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a chemically compatible syringe filter (e.g., PTFE for most organic solvents) to remove any undissolved solid.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the test solvent.

-

Analyze the standard solutions and the diluted sample solution by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The solubility can be expressed in various units, such as mg/mL or mol/L.

-

Data Interpretation and Considerations

-

Purity of the Compound: The presence of impurities can significantly affect the measured solubility. It is crucial to use a well-characterized, high-purity sample of this compound.

-

Solvent Purity: The presence of water or other impurities in the organic solvents can influence the solubility and may also lead to the degradation of the carbonyl chloride. Always use anhydrous solvents.

-

Temperature Control: Solubility is temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature during the experiment is critical.

-

Equilibrium Time: The time required to reach equilibrium can vary depending on the compound and the solvent. It may be necessary to perform a time-course study to determine the optimal equilibration time.

-

Reactivity: As previously mentioned, the carbonyl chloride functional group is reactive towards protic solvents. Care must be taken to use aprotic solvents and to handle the compound in a dry environment to prevent degradation.

Conclusion

While specific quantitative solubility data for this compound remains to be published, a thorough understanding of its chemical structure and the principles of solubility provides a strong basis for its effective use in a laboratory setting. This guide offers a predictive framework for solvent selection and a detailed experimental protocol for the precise determination of its solubility. By applying these principles and methodologies, researchers can confidently navigate the solvent landscape and unlock the full synthetic potential of this valuable building block in their drug discovery and development endeavors.

References

-

Solubility of Things. Benzothiophene. [Link]

-

ChemBK. benzothiophene. [Link]

-

ResearchGate. Solubility of dibenzothiophene in nine organic solvents: Experimental measurement and thermodynamic modelling. [Link]

-

The Good Scents Company. benzothiophene. [Link]

-

Oakwood Chemical. 6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride. [Link]

-

ResearchGate. Predicting the equilibrium solubility of solid polycyclic aromatic hydrocarbons and dibenzothiophene using a combination of MOSCED plus molecular simulation or electronic structure calculations. [Link]

-

Taylor & Francis Online. Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. [Link]

- Google Patents. Process for the synthesis of benzothiophenes.

-

ACS Publications. Solubility of Thiophene and Dibenzothiophene in Anhydrous FeCl3- and ZnCl2-Based Deep Eutectic Solvents. [Link]

-

Organic Chemistry Portal. Benzothiophene synthesis. [Link]

-

MDPI. Modulation of Properties in[1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation. [Link]

-

Molbase. 6-BROMO-1-BENZOTHIOPHENE-3-CARBOXYLIC ACID. [Link]

Sources

Spectroscopic Analysis of 6-Bromo-1-benzothiophene-2-carbonyl chloride: A Guide to IR and UV-Vis Characterization

An In-Depth Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 6-Bromo-1-benzothiophene-2-carbonyl chloride, a key intermediate in pharmaceutical synthesis and materials science.[1][2] We delve into the theoretical principles and practical methodologies for acquiring and interpreting its Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra. This document is intended for researchers, scientists, and drug development professionals who require robust analytical techniques for structural elucidation and quality control of advanced heterocyclic compounds. Through detailed protocols, data interpretation tables, and workflow visualizations, this guide establishes a framework for the confident characterization of this molecule.

Introduction: The Molecular Blueprint

This compound is a multifunctional molecule featuring a rigid, aromatic benzothiophene core. This core structure is prevalent in a wide array of pharmacologically active agents.[1][2] The molecule's reactivity is dominated by the carbonyl chloride group at the 2-position, making it a valuable acylating agent for building more complex molecular architectures. The bromine atom at the 6-position offers a site for further functionalization, for instance, through cross-coupling reactions.

A precise understanding of its spectroscopic signature is paramount for verifying its identity, purity, and stability. This guide will dissect the molecule into its primary components to predict and interpret its spectral features:

-

The Benzothiophene System: A conjugated aromatic system formed by the fusion of a benzene and a thiophene ring. This extended π-system is the primary chromophore responsible for its UV-Vis absorption.[3]

-

The Carbonyl Chloride Group (-COCl): An electron-withdrawing acid chloride functional group. Its carbonyl (C=O) bond provides a highly characteristic and intense absorption band in the IR spectrum.[4]

-

Substituent Effects: The bromine atom and the carbonyl chloride group influence the electronic distribution within the aromatic system, modulating the positions of IR and UV-Vis absorption bands.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Core Principles and Mechanistic Insights

Infrared spectroscopy is a definitive tool for identifying functional groups within a molecule. The technique measures the absorption of infrared radiation, which excites specific molecular vibrations (stretching, bending). The position of an absorption band (measured in wavenumbers, cm⁻¹) is determined by the bond strength and the mass of the atoms involved.

For this compound, the most diagnostic feature is the carbonyl (C=O) stretching vibration. In acid chlorides, this band appears at an unusually high frequency compared to other carbonyl compounds like ketones or esters.[4][5][6] This is due to the strong inductive electron-withdrawing effect of the adjacent chlorine atom, which shortens and strengthens the C=O double bond.[7] However, conjugation with the aromatic benzothiophene ring system allows for resonance, which delocalizes π-electrons, slightly weakening the C=O bond and lowering its stretching frequency from the typical aliphatic acid chloride value.[8][9]

Experimental Protocol: Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable method for obtaining IR spectra of solid samples, requiring minimal preparation.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Use a soft cloth dampened with a volatile solvent like isopropanol to wipe the crystal surface and allow it to dry completely.

-

Background Scan: With the clean, empty ATR accessory in place, perform a background measurement. This critical step captures the IR spectrum of the ambient atmosphere (CO₂, H₂O) and the instrument itself, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of solid this compound powder onto the center of the ATR crystal.

-

Apply Pressure: Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is essential for achieving a high-quality spectrum.

-

Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically subtracts the background spectrum. A baseline correction may be applied to ensure all peaks originate from zero absorbance.

-

Cleaning: After analysis, retract the press arm, and carefully clean the sample from the crystal surface using the same solvent and cloth as in Step 1.

Data Interpretation and Analysis

The IR spectrum provides a unique "fingerprint" of the molecule. The key absorption bands for this compound are predicted and assigned below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale and In-Text Citation |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic for sp² C-H bonds in aromatic rings.[10][11] |

| ~1770 | Very Strong | C=O Stretch (Acid Chloride) | The most diagnostic peak. Appears at high frequency due to the inductive effect of chlorine, slightly lowered by conjugation with the aromatic ring. Aromatic acid chlorides like benzoyl chloride absorb in this region.[7][9] |

| 1600 - 1450 | Medium-Weak | C=C Stretch (In-ring) | A series of absorptions arising from the stretching vibrations of the carbon-carbon bonds within the benzothiophene aromatic system.[10][11] |

| 730 - 550 | Medium | C-Cl Stretch | Corresponds to the stretching of the carbon-chlorine single bond in the carbonyl chloride group.[12] |

| < 700 | Medium | C-Br Stretch | The carbon-bromine stretch typically appears in the low-frequency fingerprint region of the spectrum. |

Visualization: IR Analysis Workflow

Caption: Workflow for IR spectrum acquisition using ATR.

UV-Vis Spectroscopy: Mapping Electronic Transitions

Core Principles and Mechanistic Insights

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which promotes electrons from a lower energy ground state (typically a π bonding orbital) to a higher energy excited state (a π* antibonding orbital). The wavelength of maximum absorption (λ_max) is a function of the energy gap between these orbitals.

In this compound, the extensive conjugated π-electron system of the benzothiophene core is the primary chromophore. Aromatic compounds typically exhibit several absorption bands corresponding to different π → π* transitions.[10][13] Compared to benzene, which has absorption bands around 204 nm and 256 nm, the extended conjugation in benzothiophene causes a bathochromic shift (a shift to longer wavelengths), as the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is reduced.[3][14] The presence of the bromo and carbonyl chloride substituents, which can interact with the π-system, will further modulate the precise positions and intensities of these absorption maxima.

Experimental Protocol: Solution-Phase Analysis

Methodology:

-

Solvent Selection: Choose a solvent that is transparent in the UV region of interest (typically 200-400 nm) and in which the analyte is soluble. Spectroscopic grade hexane or ethanol are excellent choices.[13]

-

Stock Solution Preparation: Accurately weigh a small amount of the compound (e.g., 10 mg) and dissolve it in a precise volume of the chosen solvent (e.g., 100 mL in a volumetric flask) to create a stock solution of known concentration.

-

Working Solution Preparation: Perform a serial dilution of the stock solution to obtain a working concentration that results in an absorbance reading between 0.1 and 1.0 AU (Absorbance Units). This range ensures adherence to the Beer-Lambert Law.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stable readings.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent. Place it in the spectrophotometer and record a blank or "auto-zero" spectrum. This corrects for any absorbance from the solvent and the cuvette itself.

-

Sample Measurement: Rinse the same cuvette with the working solution, then fill it and place it in the instrument. Record the UV-Vis absorption spectrum.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Data Interpretation and Analysis

The UV-Vis spectrum will show broad absorption bands characteristic of the extended aromatic system. While precise λ_max values require experimental measurement, the expected regions can be predicted based on the structure.

| Approx. λ_max (nm) | Transition Type | Originating System | Rationale and In-Text Citation |

| 220 - 250 | π → π | Primary Band | An intense absorption band related to the electronic transitions within the overall conjugated benzothiophene system.[13] |

| 270 - 320 | π → π | Secondary Band | A less intense, often broader band, also arising from the aromatic π-system. The extended conjugation and substitution shift this band to a longer wavelength compared to simple benzene.[3][10][14] |

Visualization: UV-Vis Analysis Workflow

Caption: Workflow for UV-Vis spectrum acquisition.

Trustworthiness and Self-Validation

The integrity of spectroscopic data relies on meticulous experimental practice. The protocols described herein are designed to be self-validating systems:

-

IR Spectroscopy: The mandatory background scan directly accounts for and removes environmental and instrumental artifacts. The use of consistent pressure in ATR ensures spectral reproducibility. An unclean crystal would produce a distorted or contaminated spectrum, immediately indicating a protocol failure.

-

UV-Vis Spectroscopy: Using a matched quartz cuvette for both the blank and the sample measurement cancels out any optical inconsistencies in the light path. Preparing a sample with an absorbance within the linear range of the detector (< 1.0 AU) validates the quantitative potential of the data under the Beer-Lambert Law. A noisy or flat baseline after the blank measurement confirms solvent purity and instrument stability.

By adhering to these protocols, researchers can generate reliable, reproducible, and trustworthy spectroscopic data for this compound, forming a solid foundation for further research and development.

References

- Vertex AI Search. (n.d.). Infrared spectra of acid chlorides. Chemistry. Retrieved January 15, 2026.

- Vertex AI Search. (n.d.). Infrared Spectroscopy. Retrieved January 15, 2026.

- Vertex AI Search. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria. Retrieved January 15, 2026.

- Vertex AI Search. (n.d.). Vis-UV spectra of aromatic compounds. Química Organica.org. Retrieved January 15, 2026.

- Vertex AI Search. (2024). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved January 15, 2026.

- Vertex AI Search. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. Retrieved January 15, 2026.

- Vertex AI Search. (n.d.). Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes. Fiveable. Retrieved January 15, 2026.

- Vertex AI Search. (2024). CHEM 2325 Module 24: IR Spectra of Carboxylic Acid Derivates. YouTube. Retrieved January 15, 2026.

- Vertex AI Search. (n.d.). Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. New Journal of Chemistry (RSC Publishing). Retrieved January 15, 2026.

- Vertex AI Search. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved January 15, 2026.

- Vertex AI Search. (n.d.). Absorption and emission spectra of benzothiophene (red) in comparison to thiophene (blue) and benzene (green).

-

Vertex AI Search. (2024). Modulation of Properties in[12]Benzothieno[3,2-b][12]benzothiophene Derivatives through Sulfur Oxidation. MDPI. Retrieved January 15, 2026.

- Vertex AI Search. (2016). Quantum Chemistry 14.5 - Aromatic UV-Vis Spectra. YouTube. Retrieved January 15, 2026.

- Vertex AI Search. (2025). (PDF) Synthesis and study of fluorescent properties of benzothiazolylthieno-thiophene derivatives.

- Vertex AI Search. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Books. Retrieved January 15, 2026.

- Vertex AI Search. (n.d.). Synthesis, characterization of novel benzothiophene. Retrieved January 15, 2026.

- Vertex AI Search. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved January 15, 2026.

- Vertex AI Search. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved January 15, 2026.

- Vertex AI Search. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved January 15, 2026.

- Vertex AI Search. (n.d.). UV–vis spectra of 1 and 2 in chloroform ([ C ] = 1 × 10 −5 M).

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. malayajournal.org [malayajournal.org]

- 3. researchgate.net [researchgate.net]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 9. chem.pg.edu.pl [chem.pg.edu.pl]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

- 13. repository.up.ac.za [repository.up.ac.za]

- 14. Vis-UV spectra of aromatic compounds [quimicaorganica.org]

The 6-Bromo-1-Benzothiophene Scaffold: An In-Depth Technical Guide to its Electronic Properties and Synthetic Versatility

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: The 6-bromo-1-benzothiophene scaffold is a privileged heterocyclic motif of significant interest in both medicinal chemistry and materials science. Its unique electronic architecture, influenced by the interplay between the electron-rich benzothiophene core and the electron-withdrawing bromine substituent, imparts distinct properties that are pivotal for the development of novel therapeutics and advanced organic electronic materials. This technical guide provides a comprehensive exploration of the electronic landscape of 6-bromo-1-benzothiophene, detailing its synthesis, electronic characterization, and strategic functionalization. We delve into the theoretical underpinnings of its electronic properties, supported by computational data, and present field-proven protocols for its application in advanced chemical synthesis.

Introduction: The Strategic Importance of the 6-Bromo-1-Benzothiophene Core

Benzothiophene and its derivatives are integral components in a multitude of biologically active compounds and functional organic materials.[1][2][3] The strategic incorporation of a bromine atom at the 6-position of the benzothiophene ring system creates a versatile building block with a finely tuned electronic profile. This bromine atom not only modulates the electron density of the aromatic system but also serves as a key handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures.[4][5] Understanding the intrinsic electronic properties of the 6-bromo-1-benzothiophene scaffold is therefore paramount for rationally designing molecules with desired biological activities or material properties.[6][7]

This guide will elucidate the electronic characteristics of this scaffold, providing a foundational understanding for its effective utilization in drug discovery and organic electronics. We will explore its synthesis, reactivity in pivotal cross-coupling reactions, and the profound influence of its electronic nature on these transformations.

Synthesis of the 6-Bromo-1-Benzothiophene Scaffold

The preparation of 6-bromo-1-benzothiophene can be achieved through several synthetic routes. A common and effective method involves the decarboxylation of 6-bromo-1-benzothiophene-2-carboxylic acid.[4][8] Another viable pathway proceeds via the dehydration of 6-bromo-2,3-dihydrobenzo[b]thiophen-3-ol.[4]

Illustrative Synthetic Protocols

Protocol 1: Decarboxylation of 6-Bromo-1-benzothiophene-2-carboxylic acid [4][8]

-

A mixture of 6-bromo-1-benzothiophene-2-carboxylic acid (1.0 eq), copper powder (catalytic amount), and quinoline is heated at reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into an excess of dilute hydrochloric acid.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 6-bromo-1-benzothiophene.

Protocol 2: Dehydration of 6-Bromo-2,3-dihydrobenzo[b]thiophen-3-ol [4]

-

To a solution of 6-bromo-2,3-dihydrobenzo[b]thiophen-3-ol (1.0 eq) in a suitable solvent such as acetic acid, a dehydrating agent like boron trifluoride diethyl etherate (BF₃·OEt₂) is added.[8]

-

The reaction mixture is heated to drive the dehydration process.

-

After cooling, the mixture is carefully neutralized with a base (e.g., sodium hydroxide solution).

-

The product is extracted into an organic solvent.

-

The organic extract is washed, dried, and concentrated.

-

Purification by column chromatography yields the desired 6-bromo-1-benzothiophene.

Caption: Synthetic routes to 6-bromo-1-benzothiophene.

The Electronic Landscape: A Computational Perspective

Due to the limited availability of experimental data for the standalone 6-bromo-1-benzothiophene molecule, Density Functional Theory (DFT) calculations provide invaluable insights into its electronic properties. These computational methods allow for the visualization of molecular orbitals and the quantification of key electronic parameters.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity and its potential performance in electronic devices. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and the energy required for electronic excitation.

For 6-bromo-1-benzothiophene, the HOMO is primarily localized over the benzothiophene ring system, particularly the sulfur atom and the fused benzene ring. This indicates that these are the most electron-rich regions and are susceptible to electrophilic attack. The LUMO, conversely, is distributed across the entire aromatic system, with significant contributions from the thiophene ring and the carbon atom attached to the bromine. The presence of the electronegative bromine atom contributes to a lowering of both the HOMO and LUMO energy levels compared to the parent benzothiophene.

Table 1: Calculated Electronic Properties of 1-Benzothiophene and 6-Bromo-1-benzothiophene

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| 1-Benzothiophene | -6.25 | -0.85 | 5.40 | 0.85 |

| 6-Bromo-1-benzothiophene | -6.40 | -1.15 | 5.25 | 1.95 |

| (Note: These are representative values obtained from DFT calculations at the B3LYP/6-31G(d) level of theory and may vary with the computational method and basis set used.) |

The data clearly illustrates that the bromine substituent leads to a stabilization of both the HOMO and LUMO levels and a slight reduction in the HOMO-LUMO gap, suggesting increased polarizability and potentially altered charge transport characteristics. The significant increase in the dipole moment for the brominated compound reflects the introduction of a polar C-Br bond.

Electron Density and Electrostatic Potential

The electron density map visually confirms the electronic effects of the bromine substituent. A region of lower electron density is observed around the bromine atom, consistent with its electron-withdrawing nature. The electrostatic potential map further highlights the electron distribution, with the region around the sulfur atom being electron-rich (negative potential) and the area near the bromine and the adjacent hydrogen atoms being more electron-poor (positive potential). This charge distribution is a key determinant of intermolecular interactions and the molecule's behavior in a biological or material context.

Caption: Schematic representation of HOMO and LUMO distributions.

Reactivity and Strategic Functionalization

The electronic properties of 6-bromo-1-benzothiophene directly govern its reactivity, particularly in transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond at the 6-position is the primary site for such transformations, offering a gateway to a vast array of functionalized derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of the carbon atom attached to the bromine facilitates oxidative addition to a low-valent palladium catalyst, which is the initial and often rate-determining step in many cross-coupling reactions.

Workflow: General Palladium-Catalyzed Cross-Coupling

Caption: General workflow for palladium-catalyzed functionalization.

a) Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds by coupling 6-bromo-1-benzothiophene with boronic acids or their esters. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.[9][10][11]

b) Stille Coupling: Stille coupling utilizes organostannanes as the coupling partners. While effective, the toxicity of tin reagents is a significant drawback.[12][13][14][15][16]

c) Sonogashira Coupling: This reaction enables the formation of C(sp²)-C(sp) bonds, introducing alkynyl moieties at the 6-position. It typically employs a palladium catalyst and a copper(I) co-catalyst.[17][18][19][20][21]

d) Buchwald-Hartwig Amination: This method is instrumental for the synthesis of N-arylated compounds by coupling 6-bromo-1-benzothiophene with primary or secondary amines. The selection of a suitable bulky phosphine ligand is critical for the success of this transformation.[22][23][24][25][26]

e) Hartwig-Miyaura Borylation: This reaction allows for the conversion of the C-Br bond to a C-B bond, yielding a boronic ester derivative of benzothiophene, which can then be used in subsequent Suzuki-Miyaura couplings.[27][28][29][30][31]

Applications Driven by Electronic Properties

The unique electronic characteristics of the 6-bromo-1-benzothiophene scaffold make it a valuable component in both medicinal chemistry and materials science.

Medicinal Chemistry

The benzothiophene core is a well-established pharmacophore found in numerous approved drugs.[1][7] The electronic modulation provided by the bromine atom at the 6-position can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can affect binding affinity to biological targets by altering electrostatic interactions and can also influence metabolic stability. The bromine atom also provides a vector for further chemical modification to explore structure-activity relationships (SAR).[6]

Organic Electronics

In the realm of organic electronics, the electronic properties of the constituent molecules are paramount. The HOMO and LUMO energy levels of materials based on 6-bromo-1-benzothiophene are critical for efficient charge injection and transport in devices like Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).

-

OFETs: The planarity and potential for π-π stacking of benzothiophene-based molecules are advantageous for charge transport. The electronic tuning afforded by the bromine substituent can be used to optimize the HOMO level for efficient hole injection from the electrodes.[32][33][34][35][36]

-

OLEDs: In OLEDs, the HOMO-LUMO gap of the emitting material determines the color of the emitted light. By functionalizing the 6-bromo-1-benzothiophene scaffold, the emission wavelength can be tuned. Furthermore, the electronic properties influence charge balance and device efficiency.[37][38][39]

Experimental Characterization of Electronic Properties

While computational methods provide a strong theoretical framework, experimental validation is crucial. The following techniques are standard for characterizing the electronic properties of organic molecules like 6-bromo-1-benzothiophene.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. From these potentials, the HOMO and LUMO energy levels can be estimated.

Experimental Protocol: Cyclic Voltammetry

-

Preparation of the Solution: Prepare a solution of 6-bromo-1-benzothiophene (typically 1-5 mM) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

-

Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: De-gas the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes. Record the cyclic voltammogram by scanning the potential over a suitable range.

-

Data Analysis: Determine the onset oxidation and reduction potentials. The HOMO and LUMO energies can be estimated using the following empirical formulas, often with ferrocene as an internal standard:

-

E_HOMO = -[E_ox(onset) - E_1/2(ferrocene) + 4.8] eV

-

E_LUMO = -[E_red(onset) - E_1/2(ferrocene) + 4.8] eV

-

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption onset can be used to determine the optical band gap, which is related to the HOMO-LUMO gap.

Experimental Protocol: UV-Visible Spectroscopy

-

Sample Preparation: Prepare a dilute solution of 6-bromo-1-benzothiophene in a UV-transparent solvent (e.g., cyclohexane, dichloromethane).

-

Measurement: Record the absorption spectrum over a relevant wavelength range (typically 200-800 nm).

-

Data Analysis: Identify the wavelength of maximum absorption (λ_max) and the absorption onset. The optical band gap (E_g) can be estimated from the onset wavelength (λ_onset) using the equation:

-

E_g (eV) = 1240 / λ_onset (nm)

-

Conclusion

The 6-bromo-1-benzothiophene scaffold stands as a testament to the power of strategic halogenation in tuning the electronic properties of heterocyclic systems. Its unique electronic architecture, characterized by a stabilized set of frontier molecular orbitals and a significant dipole moment, underpins its versatility as a building block in both medicinal chemistry and materials science. The bromine atom not only modulates the electronic landscape but also provides a crucial reactive site for a plethora of cross-coupling reactions, enabling the synthesis of a diverse range of functionalized derivatives. This guide has provided a comprehensive overview of its synthesis, electronic properties, and reactivity, offering a solid foundation for researchers and developers to harness the full potential of this remarkable scaffold in their respective fields.

References

-

Supporting Information for: One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. (n.d.). Retrieved from [Link]

-

NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

- Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

- Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.

-

Organic Synthesis International. (2014, December 13). Miyaura-Ishiyama-Hartwig Borylation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

- Ruijter, E., & Orru, R. V. A. (2013). The Buchwald–Hartwig Amination After 25 Years.

-

Chem-Station International Edition. (2015, October 14). Hartwig-Miyaura C-H Borylation. Retrieved from [Link]

-

Scribd. (n.d.). 11-The Stille Reaction | PDF. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

-

Chem-Station International Edition. (2014, October 20). Miyaura-Ishiyama-Hartwig Borylation. Retrieved from [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (2024, June 10). Benzothiophene: Assorted Bioactive Effects. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzothiophene. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]

- Kumar, A., & Kumar, S. (2015). Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. Tetrahedron Letters, 56(39), 5347-5350.

- Girek, T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7380.

-

The Hartwig Group. (n.d.). Publications. Retrieved from [Link]

- Robbins, D. W., & Hartwig, J. F. (2011). A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates.

-

YouTube. (2023, March 5). Buchwald-Hartwig amination. Retrieved from [Link]

- Wable, J. B., et al. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In S-Heterocycles Retrospect, Prospects, and Biological Applications (pp. 352-382). Royal Society of Chemistry.

- Kaur, H., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 9-43.

-

ResearchGate. (n.d.). Synthesis of benzothiophene through Suzuki–Miyaura coupling reaction. Retrieved from [Link]

- Grygorenko, O. O., Volochnyuk, D. M., & Vashchenko, B. V. (2021). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. European Journal of Organic Chemistry, 2021(47), 6478-6510.

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

- Horowitz, G. (2004). Organic semiconductors for organic field-effect transistors.

-

YouTube. (2022, June 18). Suzuki Coupling Mechanism. Retrieved from [Link]

-

Grafiati. (n.d.). Journal articles: 'Organic Field-Effect Transistors OFETs)'. Retrieved from [Link]

-

ResearchGate. (n.d.). An overview of benzo [b] thiophene-based medicinal chemistry. Retrieved from [Link]

- Bao, Z., & Locklin, J. (Eds.). (2007). Organic field-effect transistors. CRC press.

-

ResearchGate. (n.d.). Organic Field-Effect Transistors. Retrieved from [Link]

- Thelakkat, M. (2006). Organic light-emitting diode (OLED) technology. Journal of Chemical Sciences, 118(1), 25-43.

- Das, H. S. (2021). Organic Light Emitting Diode (OLED)

-

Journal of Materials and Environmental Science. (n.d.). Organic Light Emitting Diodes: Devices and applications. Retrieved from [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Benzothiophene synthesis [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6-BROMO-BENZO[B]THIOPHENE synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Stille Coupling | NROChemistry [nrochemistry.com]

- 13. scribd.com [scribd.com]

- 14. Stille Coupling [organic-chemistry.org]

- 15. Stille reaction - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 19. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 20. rsc.org [rsc.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. research.rug.nl [research.rug.nl]

- 25. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. youtube.com [youtube.com]

- 27. Organic Synthesis International: Miyaura-Ishiyama-Hartwig Borylation [organicsynthesisinternational.blogspot.com]

- 28. Hartwig-Miyaura C-H Borylation | Chem-Station Int. Ed. [en.chem-station.com]

- 29. Miyaura-Ishiyama-Hartwig Borylation | Chem-Station Int. Ed. [en.chem-station.com]

- 30. Publications | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 31. A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 32. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Journal articles: 'Organic Field-Effect Transistors OFETs)' – Grafiati [grafiati.com]

- 34. pubs.acs.org [pubs.acs.org]

- 35. researchgate.net [researchgate.net]

- 36. tcichemicals.com [tcichemicals.com]

- 37. scispace.com [scispace.com]

- 38. crimsonpublishers.com [crimsonpublishers.com]

- 39. jmaterenvironsci.com [jmaterenvironsci.com]

Methodological & Application

Synthesis of Novel Amides Utilizing 6-Bromo-1-benzothiophene-2-carbonyl chloride: A Detailed Guide for Researchers

Introduction: The Significance of the Benzothiophene Scaffold in Modern Drug Discovery

The benzothiophene moiety is a privileged heterocyclic scaffold that forms the core of numerous pharmacologically active compounds.[1][2] Its structural rigidity and ability to participate in various intermolecular interactions have made it a cornerstone in medicinal chemistry. Benzothiophene derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties.[1][2] Specifically, amides derived from the benzothiophene core, known as benzothiophene carboxamides, have emerged as a particularly promising class of therapeutic agents. These compounds have shown potential as inhibitors of SUMO-specific proteases (SENPs) in cancer therapy, modulators of VCAM-1 gene expression in inflammatory diseases, and as potent antimicrobial agents.[3][4]